![molecular formula C8H7BrN2 B6357650 2-Bromo-6-methylH-imidazo[1,2-a]pyridine CAS No. 1251033-76-7](/img/structure/B6357650.png)
2-Bromo-6-methylH-imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methylH-imidazo[1,2-a]pyridine is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation has been reported .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-methylH-imidazo[1,2-a]pyridine is represented by the empirical formula C7H6BrN3 . The NH proton in syn-periplanar conformation appears in the upfield and the anti-periplanar conformation in the downfield .Chemical Reactions Analysis
The chemical reactions of 2-Bromo-6-methylH-imidazo[1,2-a]pyridine involve the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . This is followed by a facile closure providing the shared intermediate . The compound further reacts with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications
- Applications : Some imidazo[1,2-a]pyridine derivatives show potent activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Researchers have explored their structure–activity relationship, mode of action, and scaffold hopping strategies .
- Applications : These compounds find use in optoelectronic devices, such as sensors, due to their luminescent properties. They contribute to innovations in imaging and confocal microscopy .
Antituberculosis Agents
Optoelectronic Devices and Sensors
Fluorescent Probes for Metal Ions
Mechanism of Action
Target of Action
2-Bromo-6-methylimidazo[1,2-a]pyridine, also known as 2-Bromo-6-methylH-imidazo[1,2-a]pyridine, is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, leading to a wide range of biological effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to influence a variety of biological pathways due to their broad spectrum of biological activity .
Result of Action
It’s known that imidazo[1,2-a]pyridine derivatives can exhibit a wide range of biological effects .
Future Directions
Recent progress in the field has focused on the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, aiming to improve the ecological impact of the classical schemes . The overview of the most efficient and widely applied modern methods is organized into sections covering the main metal-free methods structured by the type of the reacting species .
properties
IUPAC Name |
2-bromo-6-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGCZHAFKPBXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methylimidazo[1,2-a]pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.